3-Demethyl Thiocolchicine-d3

Description

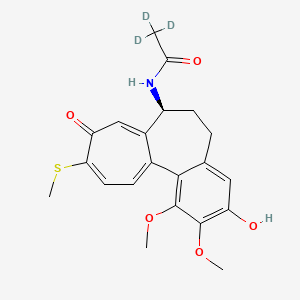

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYOHQGXPPVIGD-VSLDJYOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 Demethyl Thiocolchicine D3

Precursor Compounds and Reaction Pathways for 3-Demethyl Thiocolchicine-d3 Synthesis

The synthesis of this compound begins with precursor compounds that are structurally related to colchicine (B1669291). A key starting material is often Thiocolchicoside (B1682803) or a similar colchicine derivative. simsonpharma.com

The general synthetic pathway can be outlined as follows:

Demethylation: The first step typically involves the selective demethylation of a precursor at the C-3 position. For instance, treating thiocolchicoside with concentrated sulfuric acid can yield 3-demethylthiocolchicine (B195318). Milder reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) can also be employed for this purpose.

Deacetylation (if necessary): If the precursor contains an acetyl group at the C-7 position, it may need to be removed to allow for the subsequent introduction of the deuterated acetyl group.

Deuterated Acetylation: The resulting amino intermediate is then acylated using a deuterated acetylating agent. This step introduces the trideuterioacetyl moiety, leading to the formation of this compound. simsonpharma.com

The structures of relevant compounds in this synthetic pathway are detailed in the table below.

| Compound Name | Molecular Formula | Role in Synthesis |

| Thiocolchicoside | C₂₇H₃₃NO₁₀S | Precursor simsonpharma.com |

| 3-Demethylthiocolchicine | C₂₁H₂₃NO₅S | Intermediate after demethylation |

| Acetic anhydride-d6 | C₄D₆O₃ | Deuterated acetylating agent |

| Acetyl-d3 chloride | C₂D₃ClO | Deuterated acetylating agent |

| This compound | C₂₁H₂₀D₃NO₅S | Final Product simsonpharma.comscbt.com |

Optimization of Synthetic Yields and Isotopic Purity in Research Scale Production

For research applications, achieving high synthetic yields and exceptional isotopic purity is paramount. Isotopic purity refers to the percentage of the deuterated compound relative to its unlabeled counterpart. lgcstandards.com

Optimizing Synthetic Yields:

Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and solvent is crucial. For example, the demethylation of thiocolchicoside with sulfuric acid requires precise temperature control to prevent side reactions.

Purification Techniques: High-performance liquid chromatography (HPLC) is often used to purify the final product and remove any unreacted starting materials or byproducts, thereby increasing the chemical purity.

Ensuring High Isotopic Purity:

Purity of Labeled Reagents: The isotopic enrichment of the deuterated acetylating agent directly impacts the isotopic purity of the final product. Reagents with high deuterium (B1214612) content are essential.

Analytical Verification: The isotopic purity of the final compound is rigorously verified using analytical techniques. High-resolution mass spectrometry (HRMS) is a key method used to determine the isotopic distribution and confirm the level of deuterium incorporation, with a target of ≥98% being common for such standards. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ²H NMR, can also be employed to quantify site-specific deuteration. mdpi.comnih.gov

The goal is to produce a final compound with a chemical purity typically greater than 95% and an isotopic purity of at least 98%. This ensures the reliability of the deuterated standard for its intended use in research, such as in metabolic tracing and pharmacokinetic studies.

Advanced Analytical Methodologies for the Determination of 3 Demethyl Thiocolchicine D3 in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Quantitation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of 3-Demethyl Thiocolchicine-d3. This technique offers unparalleled sensitivity and selectivity, which are essential for distinguishing the analyte from endogenous matrix components and other related compounds. ijpsjournal.com The inherent selectivity of MS/MS detection, particularly in multiple reaction monitoring (MRM) mode, allows for the precise quantification of the deuterated compound even at trace levels. nih.gov

Method Development and Validation for Trace Analysis in Biological Samples

The development of a robust LC-MS/MS method for this compound in biological samples such as plasma or serum involves meticulous optimization of several key parameters. The goal is to ensure the method is fit for its intended purpose, addressing specificity, accuracy, precision, and sensitivity. researchgate.net

A typical method involves extracting the analyte from the biological matrix, often through liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove interfering substances. nih.govmdpi.com Chromatographic separation is commonly achieved using a reversed-phase column, such as a C18 column. ijpsjournal.comnih.gov The mobile phase composition, usually a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer containing a modifier like formic acid, is optimized to achieve a good peak shape and adequate retention time. nih.gov

A sensitive method for the non-deuterated analogue, 3-desmethylthiocolchicine, was developed using a Phenomenex Luna C18 column with a mobile phase of acetonitrile and 0.005% formic acid (350:650, v/v) at a flow rate of 0.35 ml/min. nih.gov Detection was performed with an Applied Biosystems API 2000 mass spectrometer using TurbolonSpray ionization in the MRM mode. nih.gov Such a method achieved a lower limit of quantification (LLOQ) of 0.39 ng/ml in human plasma, demonstrating the sensitivity required for bioanalytical studies. nih.gov Validation of such methods is performed according to regulatory guidelines to ensure reliability for applications like pharmacokinetic studies. researchgate.net

Interactive Table 1: Example LC-MS/MS Parameters for the Analysis of 3-Desmethylthiocolchicine in Human Plasma

| Parameter | Specification | Reference |

|---|---|---|

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | nih.gov |

| Extraction | Liquid-Liquid Extraction (with ethyl acetate) | nih.gov |

| Column | Phenomenex Luna C18(2), 5 µm, 150x2 mm | nih.gov |

| Mobile Phase | Acetonitrile:0.005% Formic Acid (350:650, v/v) | nih.gov |

| Flow Rate | 0.35 mL/min | nih.gov |

| Detection | Tandem Mass Spectrometry (MRM mode) | nih.gov |

| Ion Source | TurbolonSpray Ionisation | nih.gov |

| LLOQ | 0.39 ng/mL | nih.gov |

Application as an Internal Standard in Bioanalytical Assays

Deuterated compounds like this compound are frequently utilized as internal standards (IS) in bioanalytical assays. veeprho.com The key advantage of using a stable isotope-labeled (SIL) IS is that it shares nearly identical physicochemical properties with the analyte of interest (the non-deuterated analog). It co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. veeprho.com

By adding a known amount of this compound to samples before extraction and analysis, it can compensate for variations in sample preparation, extraction recovery, and instrument response. The ratio of the analyte's signal to the IS's signal is used for quantification, which significantly improves the accuracy and precision of the measurement. veeprho.com This approach is the gold standard in quantitative bioanalysis using LC-MS/MS. researchgate.net For instance, deuterated analogs of colchicine (B1669291) and other drugs are routinely used as internal standards for the quantification of their respective parent drugs in plasma, urine, and other biological samples. researchgate.net

Other Chromatographic Techniques in Deuterated Compound Analysis

While LC-MS/MS is predominant, other chromatographic techniques, particularly gas chromatography (GC), can be employed for the analysis of deuterated compounds. The separation of deuterated isotopologues from their non-deuterated counterparts is essential for assessing isotopic purity and in studies investigating kinetic isotope effects. nih.gov

Gas-liquid chromatography has been successfully used to separate numerous pairs of isotopologues. nih.gov The choice of the stationary phase is critical and influences the separation based on subtle differences in the physicochemical properties of the deuterated and non-deuterated molecules. nih.gov A comprehensive study evaluated twelve different stationary phases, finding that polar phases often result in a "normal" isotope effect (heavier isotope elutes later), while nonpolar phases can show an "inverse" isotope effect (heavier isotope elutes earlier). nih.gov The position of the deuterium (B1214612) atoms within the molecule also plays a role in the retention behavior. nih.govuta.edu

In liquid chromatography, the phenomenon known as the chromatographic deuterium effect (CDE) has been observed. acs.org This effect can pose challenges in metabolomics but can also be leveraged for the separation and purification of deuterated compounds. Research into the CDE mechanism has shown that different column chemistries can modulate this effect. For example, a pentafluorophenyl (PFP) column was found to be effective at reducing the CDE compared to standard C18 or biphenyl (B1667301) columns, suggesting that specific molecular interactions with the stationary phase are key. acs.org

Interactive Table 2: Performance of Select GC Stationary Phases for Isotopologue Separation

| Stationary Phase Type | Polarity | Observed Isotope Effect | Performance Note | Reference |

|---|---|---|---|---|

| PAG (Poly(alkylene glycol)) | Polar | Normal | Remarkable ability to separate isotopologues. | nih.gov |

| SPB-20 | Intermediate-Polar | Both Normal & Inverse | Effective depending on the analyte. | nih.gov |

| IL111i (Ionic Liquid) | Polar | Normal | Remarkable ability to separate isotopologues. | nih.gov |

| Polydimethylsiloxane | Nonpolar | Inverse | Heavier isotopes often elute earlier. | nih.gov |

Spectroscopic Techniques for Structural Elucidation of Deuterated Metabolites

The structural confirmation of this compound and its potential metabolites relies heavily on spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.

HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. chromatographyonline.com This is crucial for confirming the successful incorporation of deuterium atoms by measuring the precise molecular weight difference compared to the non-deuterated analog.

NMR spectroscopy, particularly ¹H-NMR and ¹³C-NMR, provides detailed information about the molecular structure. For this compound, ¹H-NMR would confirm the absence of the methyl signal at the C-3 position and changes in the signal corresponding to the acetyl group where deuterium has been incorporated.

Furthermore, advanced MS techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) can be used to probe the structure of metabolites. semanticscholar.orgnih.gov HDX-MS identifies the number of exchangeable hydrogens (those attached to heteroatoms like O, N, S) in a molecule by measuring the mass shift after exposure to a deuterated solvent like D₂O. chromatographyonline.comsemanticscholar.org This information can be invaluable for narrowing down potential structures of unknown metabolites. semanticscholar.org Combining liquid chromatography with HDX-MS (LC-HDX-MS) or even two-dimensional LC with HDX-MS provides an additional layer of structural information for complex mixtures. chromatographyonline.comsemanticscholar.org

Pharmacokinetic and Metabolic Research Investigations Utilizing 3 Demethyl Thiocolchicine D3

Application in Preclinical Metabolic Fate Studies

In preclinical research, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental. acs.org Stable isotope-labeled compounds like 3-Demethyl Thiocolchicine-d3 are instrumental in these in vivo studies. When co-administered with the unlabeled drug to animal models, the deuterated version acts as a tracer. medchemexpress.com This allows researchers to follow the metabolic fate of the parent compound with high precision.

The use of such tracers helps in elucidating the complete metabolic profile, identifying how and where the primary drug is biotransformed in the body. For instance, studies on the parent drug, Thiocolchicoside (B1682803), revealed that after oral administration, it is extensively metabolized, with its aglycone derivative (3-Demethylthiocolchicine) and a subsequent glucuronidated form being the major circulating entities in plasma. nih.gov The use of a labeled standard like this compound in similar preclinical animal studies enables accurate quantification of these metabolites in various biological matrices such as plasma, urine, and tissue homogenates. clearsynth.comnih.gov This approach is crucial for building a comprehensive pharmacokinetic profile, which is essential for bridging preclinical findings to potential human applications. if-pan.krakow.pl

In Vitro Metabolic Stability Assessments and Isotope Effects

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of how susceptible a compound is to metabolic breakdown. if-pan.krakow.plsrce.hr These tests typically involve incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes like the Cytochrome P450 (CYP) family. srce.hrmdpi.com The rate at which the parent compound disappears over time is measured to determine its intrinsic clearance and metabolic half-life. srce.hr

When using a deuterated compound like this compound, a key consideration is the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger and harder to break than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.comwikipedia.org If the deuterated site is involved in a rate-limiting metabolic step (e.g., oxidation by a CYP enzyme), the metabolism at that site can be slowed down. scienceopen.cominformaticsjournals.co.in This effect can intentionally be used to improve a drug's metabolic profile, but in the context of an internal standard, it is a factor that must be understood. researchgate.net For this compound, the deuterium atoms are on the N-acetyl group. nih.gov If N-deacetylation were a major metabolic pathway, a KIE might be observed. However, its primary use remains as an internal standard for quantifying the non-deuterated analyte, where it is assumed to have nearly identical metabolic and physical behavior during sample processing. scispace.com

| Compound | Incubation Time (min) | Parent Compound Remaining (%) | Calculated Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|---|

| 3-Demethyl Thiocolchicine (B1684108) | 0 | 100 | 45 | 30.8 |

| 15 | 80 | |||

| 30 | 62 | |||

| 60 | 38 | |||

| Test Compound X (Low Clearance) | 0 | 100 | >120 | <5.8 |

| 15 | 98 | |||

| 30 | 95 | |||

| 60 | 91 | |||

| Test Compound Y (High Clearance) | 0 | 100 | 10 | 138.6 |

| 15 | 45 | |||

| 30 | 18 | |||

| 60 | 3 |

This table illustrates how metabolic stability data is typically presented. 3-Demethyl Thiocolchicine is shown with moderate clearance for comparison against hypothetical low and high clearance compounds.

Identification and Quantification of Metabolites in Preclinical Models using Tracer Techniques

The most critical application of this compound is as an internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). veeprho.comclearsynth.com In these methods, a known quantity of the deuterated standard is added to biological samples (e.g., plasma or urine) at the beginning of the extraction process. nih.gov

The analyte (the non-labeled 3-Demethyl Thiocolchicine or a related metabolite) and the internal standard behave almost identically during extraction, chromatography, and ionization in the mass spectrometer. scispace.com However, the mass spectrometer can easily distinguish between them due to the +3 mass unit difference from the deuterium atoms. veeprho.com This allows for highly accurate and precise quantification, as any sample loss or variation during processing affects both the analyte and the standard equally, leaving their ratio constant. clearsynth.comscispace.com This technique is essential for determining the concentration of the parent drug and its metabolites in preclinical studies, which is fundamental to understanding its pharmacokinetic properties. nih.govnih.gov

| Compound | Mass Transition (m/z) | Function |

|---|---|---|

| 3-Demethyl Thiocolchicine | 402.1 → 370.1 | Analyte for Quantification |

| This compound | 405.1 → 373.1 | Internal Standard |

This table provides an example of the specific mass-to-charge (m/z) ratios that would be monitored in an LC-MS/MS experiment for the analyte and its deuterated internal standard. The transition represents the parent ion breaking into a specific fragment ion.

Deuterium Labeling for Understanding Metabolic Pathways of Related Colchicinoids

Beyond its use as an internal standard for quantification, deuterium labeling is a powerful tool for elucidating metabolic pathways. acs.orgresearchgate.net By strategically placing deuterium atoms at specific sites on a molecule, researchers can probe the mechanisms of biotransformation. researchgate.netnih.gov When a labeled compound is metabolized, the location of the deuterium atoms in the resulting metabolites provides direct evidence of the chemical reactions that have occurred.

For example, if a deuterium atom on an aromatic ring is replaced by a hydroxyl group, it confirms that aromatic hydroxylation has taken place at that specific position. If a deuterated methyl group is removed, it points to demethylation as a key metabolic route. researchgate.net This technique has been instrumental in studying the metabolism of many drugs. scienceopen.com In the context of colchicinoids, this approach could be used to investigate the regioselectivity of demethylation or other oxidative transformations mediated by CYP enzymes, providing crucial insights into the structure-metabolism relationships of this class of compounds. researchgate.netnih.gov Stable isotope labeling, therefore, aids not only in quantifying metabolites but also in identifying unknown metabolites and mapping the intricate network of biotransformation pathways. unl.eduosti.govdoi.org

Molecular and Cellular Research Studies Aided by 3 Demethyl Thiocolchicine D3

Investigating Tubulin Interactions in Cellular Systems through Isotopic Labeling

The binding of colchicine (B1669291) and its analogs to tubulin, the protein subunit of microtubules, is a cornerstone of their biological activity. 3-Demethyl Thiocolchicine-d3 serves as a sophisticated probe to investigate these interactions with high precision. The deuterium (B1214612) label provides a mass shift that enables researchers to distinguish the compound from endogenous molecules, facilitating clear identification and quantification in complex protein mixtures.

Isotopic labeling is a powerful strategy in proteomics for analyzing protein-protein interactions. nih.gov Techniques such as Isotope-Coded Protein Labeling (ICPL) and Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) utilize mass differences to quantify changes in protein associations. nih.govnih.gov In this context, this compound can be used as a "bait" molecule in pull-down or immunoprecipitation experiments. After introducing the compound to cell lysates or live cells, tubulin-drug complexes can be isolated. Using quantitative mass spectrometry, researchers can accurately identify not only tubulin subunits but also a host of tubulin-associated proteins (TAPs) that are part of the complex, providing a detailed map of the tubulin interactome.

Furthermore, studies with chemically reactive analogs of the parent compound, 3-demethylthiocolchicine (B195318), have provided direct evidence of its binding site. Research using 2-chloroacetyl-2-demethylthiocolchicine and 3-chloroacetyl-3-demethylthiocolchicine (B140561) demonstrated specific covalent binding to tubulin, with a preferential labeling of the β-tubulin subunit over the α-subunit at a ratio of approximately 4:1. nih.gov The use of a deuterated version like this compound in similar kinetic studies would allow for more sensitive detection and analysis of the binding and covalent reaction rates.

Hydrogen-Deuterium Exchange (HDX) mass spectrometry is another advanced technique where this compound could be applied. HDX monitors the exchange of backbone amide hydrogens with deuterium from the solvent, providing insights into protein conformation and dynamics. aacrjournals.org By comparing the deuterium uptake of tubulin in the presence and absence of this compound, researchers can map the specific regions of the protein that become protected from the solvent upon drug binding, revealing conformational changes that are critical to its mechanism of action. aacrjournals.org

Table 1: Comparison of Colchicine Analogs and Their Research Applications

| Compound | Key Structural Modification | Primary Research Application |

|---|---|---|

| Colchicine | Natural alkaloid | Foundational studies of microtubule inhibition, anti-mitotic effects. |

| 3-Demethyl Thiocolchicine (B1684108) | Demethylation at C-3 and thioether group at C-10. | Serves as a parent compound for developing more potent tubulin inhibitors. nih.gov |

| This compound | Deuterium labeling (d3) on the N-acetyl group. | Metabolic tracing, quantitative proteomics, and pharmacokinetic studies. scbt.com |

| 3-Chloroacetyl-3-demethylthiocolchicine | Reactive chloroacetyl group at C-3. | Covalent labeling of the tubulin binding site for localization studies. nih.gov |

Role in Microtubule Dynamics Research and Cellular Process Perturbations

Microtubules are highly dynamic polymers, constantly undergoing phases of growth (polymerization) and shrinkage (depolymerization) in a process known as dynamic instability. google.com This process is essential for numerous cellular functions, most notably the formation of the mitotic spindle during cell division. researchgate.net Colchicine-site inhibitors, including 3-Demethyl Thiocolchicine, disrupt this delicate balance primarily by inhibiting tubulin polymerization. nih.gov

The use of this compound allows for precise investigation into how this disruption occurs. The deuterium label enhances its utility in studies where metabolic stability is crucial. The carbon-deuterium bond is stronger than a carbon-hydrogen bond, which can slow down metabolism by a phenomenon known as the kinetic isotope effect. nih.gov This increased metabolic stability ensures that the observed effects on cellular processes are due to the parent compound rather than its metabolites, providing a clearer picture of its mechanism of action.

In cellular assays, researchers can use this compound to perturb microtubule-dependent processes and quantify the outcomes. For instance, its introduction leads to the disassembly of the microtubule network, resulting in cell cycle arrest, typically at the G2/M phase, and the inhibition of cell proliferation. researchgate.net The isotopic label allows for the precise correlation of intracellular compound concentration with the degree of microtubule disruption and the extent of cell cycle arrest.

Research on other deuterated microtubule inhibitors has demonstrated the value of this approach. For example, MBRI-001, a deuterated analog of the microtubule-depolymerizing agent plinabulin, was developed to improve pharmacokinetic properties and showed greater stability and activity, facilitating more detailed studies of its effects on cancer cells. nih.gov Similarly, this compound serves as a tool to dissect the downstream consequences of microtubule perturbation, such as the disruption of intracellular transport and the induction of apoptosis (programmed cell death).

This table illustrates general parameters measured in microtubule dynamics research; specific values would be determined experimentally for this compound.

Cellular Uptake and Distribution Research in Preclinical Models

A critical aspect of drug development and cell biology research is understanding how a compound is absorbed, distributed, and metabolized. The deuterium label in this compound makes it an ideal tracer for such studies in preclinical models. When administered, the compound and its metabolites can be extracted from plasma, cells, or various tissues and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The unique mass of the d3-labeled compound allows it to be clearly distinguished from its non-deuterated metabolites.

This capability is essential for determining key pharmacokinetic parameters. Researchers can precisely measure the rate of cellular uptake in vitro, for instance, in cultured human fibroblasts or cancer cell lines. nih.gov Studies can determine whether uptake is a passive or active process and how factors like the increased lipophilicity from the thioether group influence its ability to cross cell membranes.

In preclinical animal models, this compound enables detailed biodistribution studies. Following administration, tissue samples (e.g., liver, kidney, tumor) can be collected over time. google.com LC-MS/MS analysis of these samples reveals the concentration of the deuterated parent compound in each tissue, providing a map of its distribution and identifying potential sites of accumulation. This is particularly important for evaluating the targeting of tumor tissues. The ability to simultaneously measure the levels of deuterated parent compound and its non-deuterated metabolites provides a clear understanding of the rate and location of metabolic activity in vivo. nih.gov

Table 3: Application of Isotopic Labeling in Uptake and Distribution Studies

| Research Question | Method | Role of this compound |

|---|---|---|

| Rate of cellular uptake? | Incubate cultured cells with the compound; analyze cell lysates over time via LC-MS/MS. | The d3 label allows for absolute quantification of the compound inside the cells, separate from any background noise. |

| Tissue distribution profile? | Administer compound to a preclinical model; analyze various tissue samples at set time points. | Enables precise measurement of compound concentration in different organs to assess distribution and target accumulation. |

| Rate of metabolism? | Analyze plasma or tissue samples for both the d3-labeled parent compound and its non-labeled metabolites. | The ratio of the deuterated parent to its non-deuterated metabolites provides a direct measure of metabolic rate. |

Future Directions and Emerging Research Applications of 3 Demethyl Thiocolchicine D3

Potential in Advanced Drug Discovery and Development Support

The strategic incorporation of deuterium (B1214612) into drug candidates, a process known as deuteration, is a recognized strategy in medicinal chemistry to enhance the metabolic profile of a drug. informaticsjournals.co.in The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown by enzymes like the cytochrome P450 family. nih.gov This phenomenon, known as the kinetic isotope effect, can result in an increased half-life, improved safety, and enhanced efficacy of a drug. nih.gov

While specific research on the therapeutic effects of 3-Demethyl Thiocolchicine-d3 is not yet available, its parent compound, thiocolchicine (B1684108), is a potent inhibitor of tubulin polymerization, a mechanism crucial for cell division. medchemexpress.comchemsrc.com This property makes thiocolchicine and its analogs, including 3-demethylthiocolchicine (B195318), subjects of interest in cancer research. nih.govmdpi.com The deuteration of 3-demethylthiocolchicine to form the d3 variant suggests a promising future in developing more stable and potentially less toxic anticancer agents. nih.govnih.gov The improved pharmacokinetic properties could lead to lower required doses and reduced side effects compared to non-deuterated counterparts. nih.gov

Future research in this area will likely focus on several key aspects:

Comparative Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound versus its non-deuterated form to quantify the impact of deuteration. acs.org

Efficacy and Toxicity Profiling: Evaluating the anti-cancer activity and safety profile of this compound in preclinical models. nih.gov

Metabolic Pathway Elucidation: Using the deuterium label to trace the metabolic fate of the compound and identify any novel or altered metabolic pathways. acs.org

Integration into High-Throughput Screening and Analytical Platforms

In the realm of drug discovery and development, the precise quantification of compounds in biological samples is paramount. Stable isotope-labeled compounds, such as this compound, serve as ideal internal standards for mass spectrometry-based bioanalytical methods. acs.orgveeprho.com

The use of a deuterated internal standard that is chemically identical to the analyte, but with a different mass, allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. researchgate.net Thiocolchicine-d3, a related compound, is already utilized for this purpose in pharmacokinetic research. veeprho.com It is therefore highly probable that this compound is and will be increasingly used as an internal standard in the analytical and pharmacokinetic studies of thiocolchicoside (B1682803) and its metabolites. veeprho.comsmolecule.com

The integration of this compound into these platforms offers several advantages:

Enhanced Accuracy in Pharmacokinetic Studies: Enables the reliable measurement of its non-deuterated counterpart in complex biological matrices like plasma and urine. veeprho.comnih.gov

Facilitation of High-Throughput Screening (HTS): In HTS assays designed to identify new tubulin inhibitors, this compound could be used as a reference compound or an internal standard to ensure the quality and reproducibility of the screening data.

Support for Therapeutic Drug Monitoring (TDM): Accurate measurement of drug levels is crucial for optimizing treatment. Deuterated standards are essential for developing robust TDM assays. veeprho.com

Innovative Applications in Biological System Probing and Mechanistic Elucidation

The unique properties of deuterated compounds make them powerful tools for investigating the mechanisms of action of drugs and understanding complex biological processes. The parent compound of this compound, thiocolchicine, and its derivatives are known to interact with tubulin, a key component of the cytoskeleton, thereby disrupting microtubule dynamics. medchemexpress.com

Research on reactive analogs of 3-demethylthiocolchicine has provided insights into its binding to tubulin. For example, chloroacetyl derivatives of 2- and 3-demethylthiocolchicine have been shown to bind covalently to tubulin, with a preference for the β-subunit. nih.gov These studies act as a guide for how this compound could be used to probe these interactions with greater precision.

Future innovative applications in this area could include:

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique can be used to study protein conformation and dynamics. nih.gov By comparing the deuterium uptake of tubulin in the presence and absence of this compound, researchers could map the binding site and allosteric effects of the compound in detail.

Mechanistic Studies of Drug Metabolism: The deuterium label can help to elucidate the specific metabolic pathways and enzymes involved in the breakdown of the drug. acs.org This is crucial for understanding potential drug-drug interactions and inter-individual variability in drug response.

Q & A

Q. How can researchers optimize in vivo dosing regimens for this compound to balance efficacy and toxicity?

- Methodological Answer : Perform pilot pharmacokinetic-pharmacodynamic (PK/PD) studies in rodents, measuring plasma exposure (AUC) and correlating with biomarkers (e.g., mitotic index in bone marrow). Use allometric scaling to estimate human-equivalent doses while adjusting for species-specific metabolic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.